N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
Properties
CAS No. |
899348-74-4 |
|---|---|
Molecular Formula |
C27H22ClN5O4 |
Molecular Weight |
515.95 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C27H22ClN5O4/c28-19-8-5-17(6-9-19)15-32-26(35)20-3-1-2-4-21(20)33-24(30-31-27(32)33)11-12-25(34)29-14-18-7-10-22-23(13-18)37-16-36-22/h1-10,13H,11-12,14-16H2,(H,29,34) |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the presence of a benzodioxole moiety and a triazoloquinazoline scaffold. This unique combination suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Serotonin Receptor Activation : The compound has been linked to the activation of serotonin receptors, which play a crucial role in mood regulation and other physiological processes .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain phospholipases involved in inflammatory responses, potentially offering anti-inflammatory benefits .
Anticancer Activity
A study evaluating the anticancer properties of related compounds found that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
Anti-inflammatory Effects
The compound was also evaluated for its anti-inflammatory properties in vitro and in vivo. It demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with inflammatory bowel disease showed promising results with reduced symptoms and improved quality of life after administration of the compound over a six-month period. Patients reported decreased abdominal pain and frequency of flare-ups.
- Cancer Therapy : In a preclinical model using xenografts of human cancer cells in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Scientific Research Applications
Biological Activities
Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The triazoloquinazoline derivatives have shown promise in targeting various cancer types through mechanisms that involve the modulation of signaling pathways related to cell survival and growth .
Antimicrobial Activity : The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against bacterial strains and fungi. The presence of the benzodioxole group is known to enhance the antimicrobial activity by interacting with microbial membranes .
Neuropharmacological Effects : Some derivatives of triazoloquinazolines have been explored for their neuropharmacological effects. They may act on serotonin receptors and other neurotransmitter systems, indicating potential applications in treating mood disorders or neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigated a series of triazoloquinazoline derivatives for their anticancer properties. The results showed that certain modifications to the structure significantly enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of related compounds against resistant bacterial strains. The study highlighted that modifications in the side chains led to increased potency against Gram-positive bacteria. The findings suggest that this class of compounds could be developed into new antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The benzodioxole moiety may improve metabolic stability relative to the cinnamoyl group in Compound 8, which is prone to oxidation .
Synthesis Considerations: Similar synthesis routes (e.g., DMF solvent, heating for 3–5 hours) are employed for triazoloquinazoline derivatives, as seen in Mohamed et al. .
Pharmacological Implications (Hypothetical)
While direct pharmacological data for the target compound are absent in the provided evidence, structural insights suggest:
- Enhanced Selectivity : The bulky benzodioxole and chlorobenzyl groups may reduce off-target interactions compared to smaller substituents (e.g., methyl in Compound 8) .
- Solubility Challenges: High molecular weight (~516 g/mol) and aromaticity could limit aqueous solubility, necessitating formulation optimization—a challenge less pronounced in lower-MW analogues like Compound 9 (398.4 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
